4-Amino-5,8-dichloro-2-methylquinoline
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Overview
Description
4-Amino-5,8-dichloro-2-methylquinoline is a halogenated heterocyclic compound with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol . This compound is characterized by the presence of amino and chloro substituents on a quinoline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,8-dichloro-2-methylquinoline typically involves the chlorination of 2-methylquinoline followed by amination. One common method includes the following steps:
Chlorination: 2-Methylquinoline is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 5 and 8 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors to chlorinate 2-methylquinoline with controlled addition of chlorine gas.
Continuous Amination: Employing continuous flow reactors for the amination step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,8-dichloro-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituents can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to remove the chloro substituents or to modify the amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products
Substitution: Formation of substituted quinolines with various functional groups.
Oxidation: Production of nitro or nitroso derivatives.
Reduction: Formation of dechlorinated or modified amino derivatives.
Scientific Research Applications
4-Amino-5,8-dichloro-2-methylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Amino-5,8-dichloro-2-methylquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, the chloro and amino substituents enhance its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7,8-dichloro-2-methylquinoline
- 4-Amino-7-chloro-8-methylquinoline
- 4-Amino-8-chloro-6-methylquinoline
- 4-Amino-7,8-dichloroquinoline
- 4-Amino-7-chloro-2-methylquinoline
Uniqueness
4-Amino-5,8-dichloro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and chloro groups at specific positions on the quinoline ring enhances its potential for diverse chemical transformations and biological interactions .
Properties
IUPAC Name |
5,8-dichloro-2-methylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-4-8(13)9-6(11)2-3-7(12)10(9)14-5/h2-4H,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJNAWSOSQSLIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588916 |
Source
|
Record name | 5,8-Dichloro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-04-0 |
Source
|
Record name | 5,8-Dichloro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 917562-04-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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